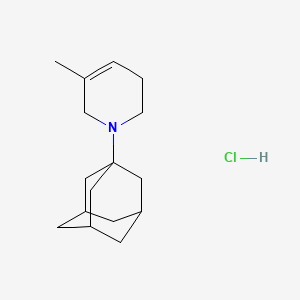

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride

概要

説明

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that is related to 1-(1-Adamantyl)ethylamine hydrochloride . It is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Synthesis Analysis

The synthesis of similar compounds like amantadine hydrochloride has been reported. The process involves the preparation of the compound through intermediate N-(1-adamantyl)-acetamide in four or three steps. These procedures start with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction .Molecular Structure Analysis

The molecular formula of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is C12H21N·HCl, and its molecular weight is 215.77 .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It is freely soluble in hot water . The melting point of the compound is 375 °C .科学的研究の応用

Tetrahydropyridine Derivatives Synthesis

A series of tetrahydropyridines was synthesized when 1-adamantyl or t-butyl mercaptan was added to a solution of pyridine N-oxide and triethylamine in acetic anhydride. This synthesis pathway produced predominantly 1-acetyl-2-alkylthio-3-acetoxy-6-hydroxy-1,2,3,6-tetrahydropyridines, highlighting the chemical versatility of adamantyl-substituted tetrahydropyridines (J. Kokosa, L. Bauer, & R. Egan, 1976).

Anticancer Applications

Structural modifications of (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), an inducer of cell cycle arrest and apoptosis in cancer cells, by introducing nitrogen atoms into the cinnamyl ring showed that pyrimidine and pyridine analogues were more soluble and potent in inducing KG-1 acute myeloid leukemia cell apoptosis. This research suggests adamantane derivatives' potential in enhancing pharmacologic properties for cancer treatment (Zebin Xia et al., 2011).

Neurodegenerative Diseases Research

The neuroprotective effects of NMDA antagonists against MPTP toxicity in monkey models suggest that glutamate antagonists, including adamantane derivatives like amantadine, may retard the progression and improve the symptomatology of Parkinson's disease. This insight underlines the therapeutic potential of adamantane-based compounds in addressing neurodegenerative diseases (K. Lange & P. Riederer, 1994).

Antimicrobial and Antioxidant Activities

Tetrahydropyridines, including adamantyl-substituted derivatives, have shown promise as antioxidants and antimicrobials. For instance, certain thiotetrahydropyridines exhibit significant scavenging activities against superoxide and free radicals, and possess antimicrobial properties against various pathogens, indicating their potential for medicinal applications (R. Lawung et al., 2009).

Polymer Science

Adamantane-containing polyamide-imides have been synthesized, showing excellent thermal stability and solubility in various solvents. These materials, due to their inherent viscosities and thermal properties, are promising for advanced applications in polymer science, illustrating the broad applicability of adamantane derivatives in materials engineering (D. Liaw & Been-Yang Liaw, 2001).

作用機序

- The primary target of amantadine hydrochloride is the M2 protein channel of influenza A viruses. Specifically, it antagonizes the M2 proton channel, preventing the release of viral genetic material into the host cytoplasm .

- Amantadine inhibits almost every influenza virus, particularly influenza A. By blocking the M2 proton channel, it prevents endosomal escape, hindering viral replication and spread .

Target of Action

Mode of Action

Safety and Hazards

将来の方向性

The high reactivity of adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride, offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This opens up potential future directions in the fields of pharmaceuticals, fuels, and polymers .

特性

IUPAC Name |

1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N.ClH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h3,13-15H,2,4-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKYZEVEQZKTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

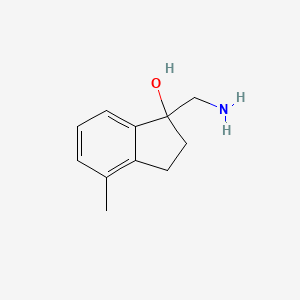

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

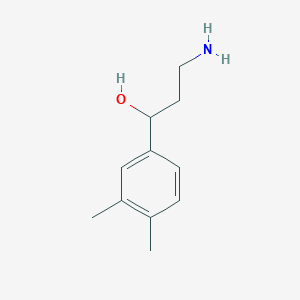

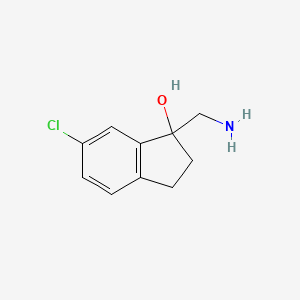

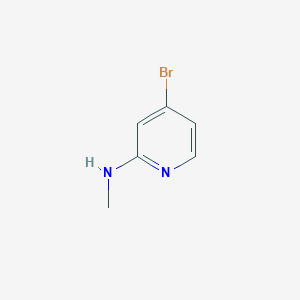

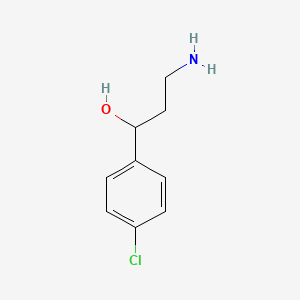

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)